molecular formula C21H18BrClN2O5 B5040708 ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B5040708
M. Wt: 493.7 g/mol
InChI Key: WBCZVSYGKTWRPG-YVLHZVERSA-N
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Description

Ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a brominated phenoxy group, a chlorobenzyl group, and an imidazolidinone moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multiple steps:

    Bromination: The starting material, a phenoxy compound, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Imidazolidinone: The brominated phenoxy compound is then reacted with 4-chlorobenzylamine and an appropriate carbonyl compound to form the imidazolidinone ring.

    Esterification: The final step involves esterification with ethyl bromoacetate under basic conditions, typically using a base like potassium carbonate in an organic solvent such as acetone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the phenoxy group can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The imidazolidinone moiety can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Conversion to imidazolidinedione derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Hydrolysis: Production of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: In the development of advanced materials with unique electronic or optical properties.

    Biological Studies: As a probe to study biochemical pathways and molecular interactions.

    Industrial Chemistry: As an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the imidazolidinone moiety suggests potential interactions with proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-4-phenoxyacetate: Lacks the imidazolidinone and chlorobenzyl groups, making it less complex.

    Ethyl 2-bromo-4-(4-chlorophenoxy)acetate: Similar but without the imidazolidinone moiety.

    Ethyl 2-bromo-4-(4-chlorobenzyl)phenoxyacetate: Similar but lacks the imidazolidinone ring.

Uniqueness

Ethyl (2-bromo-4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the imidazolidinone ring, makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-[2-bromo-4-[(Z)-[1-[(4-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O5/c1-2-29-19(26)12-30-18-8-5-14(9-16(18)22)10-17-20(27)25(21(28)24-17)11-13-3-6-15(23)7-4-13/h3-10H,2,11-12H2,1H3,(H,24,28)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZVSYGKTWRPG-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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